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  • Product: 2-Piperidin-1-ylphenol;hydrobromide
  • CAS: 2375269-46-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of 2-Piperidin-1-ylphenol;hydrobromide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive safety and handling guide for 2-Piperidin-1-ylphenol;hydrobromide. In the absence of a formally published Material Sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 2-Piperidin-1-ylphenol;hydrobromide. In the absence of a formally published Material Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from closely related structural analogs, the parent chemical moieties (piperidine and phenol), and the hydrobromide salt counter-ion. This approach, grounded in established principles of chemical safety and toxicology, provides a robust framework for risk assessment and safe laboratory practice.

The core structure, 2-(1-Piperidinyl)phenol, is a substituted aromatic amine derivative. The presence of the piperidine ring, the phenol group, and the hydrobromide salt form dictates its toxicological and reactivity profile. Data from isomers and related salts, such as 4-(Piperidin-4-yl)phenol hydrobromide and various piperidine derivatives, have been used to infer the likely hazards.[1][2][3] This guide is intended to empower researchers with the knowledge to handle this compound with the highest degree of safety.

Section 1: Chemical Identification and Hazard Summary

  • Chemical Name: 2-Piperidin-1-ylphenol;hydrobromide

  • Synonyms: 2-(1-Piperidinyl)phenol hydrobromide

  • CAS Number (Free Base): 65195-20-2

  • Molecular Formula: C₁₁H₁₅NO · HBr

  • Molecular Weight: 258.16 g/mol

Inferred Hazard Profile

Based on the analysis of its constituent parts and related molecules, 2-Piperidin-1-ylphenol;hydrobromide should be handled as a substance with the following potential hazards.

Hazard ClassGHS Category (Inferred)Hazard StatementBasis for Classification
Acute Toxicity, Oral Category 4H302: Harmful if swallowedData from analogous piperidinyl-phenol hydrobromide compounds.[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationData from analogous piperidinyl-phenol hydrobromide compounds.[1][3] The parent piperidine is highly corrosive.[4][5][6]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationData from analogous piperidinyl-phenol hydrobromide compounds.[1][3] The parent piperidine causes severe eye damage.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationData from analogous piperidinyl-phenol hydrobromide compounds.[1][3] Hydrobromic acid is a known respiratory irritant.[7]

GHS Pictogram (Anticipated):

GHS Exclamation Mark Pictogram

Signal Word (Anticipated): Warning

Section 2: The Logic of Safe Handling - A Proactive Approach

Safe laboratory practice is not merely about following rules; it is about understanding the chemical's nature to anticipate and mitigate risks. The dual character of this molecule—a basic piperidine nitrogen and an acidic phenol proton—combined with its salt form, requires a multi-faceted safety approach.

Causality of Hazards
  • Piperidine Moiety: The saturated heterocyclic amine, piperidine, is known to be corrosive, flammable, and toxic by all routes of exposure.[4][5][6][8] While substitution on the ring can modulate this toxicity, the inherent basicity and nucleophilicity of the nitrogen atom contribute to its biological activity and potential for skin and eye irritation.

  • Phenol Group: Phenols are acidic and can cause chemical burns. They are also systematically toxic and can be absorbed through the skin.

  • Hydrobromide Salt: As a salt of hydrobromic acid, this compound is a solid with low volatility. However, in the presence of strong acids or upon thermal decomposition, it can release hydrogen bromide, a toxic and corrosive gas.[7][9] The salt form generally implies good water solubility.

The Self-Validating Protocol: Engineering and Administrative Controls

A trustworthy protocol relies on a hierarchy of controls. The workflow diagram below illustrates the decision-making process for safely handling 2-Piperidin-1-ylphenol;hydrobromide.

G cluster_prep Preparation & Risk Assessment cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Disposal start Project Inception: Handling Required risk_assessment Review this Guide & Synthesize Hazard Data start->risk_assessment sds_analogs Consult SDS of Analogs: - 4-(Piperidin-4-yl)phenol HBr - Piperidine - Hydrobromic Acid risk_assessment->sds_analogs fume_hood Mandatory: Use Certified Chemical Fume Hood risk_assessment->fume_hood safety_equip Verify Location of: - Safety Shower - Eyewash Station fume_hood->safety_equip ppe_select Select Appropriate PPE safety_equip->ppe_select gloves Nitrile or Neoprene Gloves (Check breakthrough time) ppe_select->gloves eyewear Splash Goggles (ANSI Z87.1) ppe_select->eyewear labcoat Lab Coat (Closed) ppe_select->labcoat handling Proceed with Experiment labcoat->handling disposal Dispose Waste in Labeled, Segregated Container (Follow Institutional Policy) handling->disposal

Caption: Workflow for Safe Handling of 2-Piperidin-1-ylphenol;hydrobromide.

Section 3: Experimental Protocols - Best Practices

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize aerosol generation and exposure.

  • Preparation: Don all required PPE (lab coat, safety goggles, compatible gloves) before entering the designated handling area.

  • Engineering Control: Perform all manipulations within a certified chemical fume hood.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a screw cap) on a balance outside the hood.

    • Bring the tared, sealed container into the fume hood.

    • Carefully transfer the solid 2-Piperidin-1-ylphenol;hydrobromide into the container using a spatula. Avoid creating dust.

    • Securely close the container before removing it from the fume hood for final weighing.

  • Dissolution:

    • Return the sealed container with the weighed solid to the fume hood.

    • Uncap the container and add the desired solvent slowly to avoid splashing.

    • Recap and mix via vortexing or gentle swirling. If sonication is required, ensure the container is properly sealed.

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The hydrobromide salt is acidic and will react exothermically with bases.

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent gradual oxidation.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.
Accidental Release Measures

The following diagram outlines the logical flow for responding to a spill.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Ensure Proper PPE is Worn (Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain Spill with Inert Absorbent (Vermiculite, Sand) ppe->contain collect Carefully Sweep/Scoop Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area (Follow Institutional Guidelines) collect->decontaminate disposal Dispose of Waste Container via EHS decontaminate->disposal

Caption: Logical Flow for Spill Response.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust.[3][11]

  • Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb with an inert material (e.g., sand, vermiculite).[5][11] Place in a suitable, sealed container for disposal.

  • Environmental Precautions: Prevent entry into waterways or sewers.[11]

Section 5: Fire-Fighting and Decomposition

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][12]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Section 6: Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][3] Chronic exposure data is not available, but compounds of this class warrant careful handling to minimize long-term exposure.

  • Ecological Information: Data is not available for this specific compound. However, it should not be released into the environment.[11] Dispose of the material and its container in accordance with all local, regional, national, and international regulations.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.
  • NextSDS. (n.d.). 2-[(piperidin-4-yl)methyl]phenol hydrobromide — Chemical Substance Information.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-(4-Hydroxyphenyl)piperazine dihydrobromide.
  • JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Piperidine.
  • Guidechem. (n.d.). 3-(Piperidin-1-yl)phenol hydrobroMide (CAS No. 1071547-25-5) SDS.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET: Homatropine Hydrobromide.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-(Piperidine-1-carbonyl)phenol.
  • Showa Chemical Co., Ltd. (2023, August 29). Safety Data Sheet (SDS): Hydrobromic Acid.
  • Angene Chemical. (2025, February 11). Safety Data Sheet: 4-(Piperidin-4-yl)phenol hydrobromide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Piperidine.
  • Sigma-Aldrich. (n.d.). 2-(1-Piperidino)phenol.
  • NextSDS. (n.d.). 2-(piperidin-2-yl)phenol — Chemical Substance Information.
  • SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROBROMIC ACID.

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Characterization of 2-Piperidin-1-ylphenol Hydrobromide

Executive Summary & Pharmacological Rationale 2-Piperidin-1-ylphenol hydrobromide is a specialized chemical entity consisting of a phenol core substituted with a piperidine ring at the ortho position, stabilized as a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

2-Piperidin-1-ylphenol hydrobromide is a specialized chemical entity consisting of a phenol core substituted with a piperidine ring at the ortho position, stabilized as a hydrobromide salt. In drug development and synthetic chemistry, the selection of a specific salt form is rarely arbitrary; it is a calculated decision engineered to optimize the physicochemical properties of the active pharmaceutical ingredient (API).

The Causality of Salt Selection: Weak bases, such as the piperidine moiety in 2-piperidin-1-ylphenol, typically exhibit poor aqueous solubility in their free base form. By converting the free base into a hydrobromide (HBr) salt, the dissolution rate in aqueous environments (such as the gastrointestinal tract or LC-MS mobile phases) is significantly enhanced. This translates to reduced pharmacokinetic variability in patient populations, as the highly soluble salt form mitigates absorption bottlenecks caused by natural fluctuations in gastric pH[1]. Furthermore, the HBr salt lattice provides superior oxidative stability to the electron-rich phenol ring compared to the free base.

Physicochemical & Isotopic Profiling

Accurate mass determination is the cornerstone of structural elucidation. Because mass spectrometers measure mass-to-charge ratios ( m/z ) rather than average molecular weights, distinguishing between the Molecular Weight (calculated using average isotopic abundances) and the Monoisotopic Exact Mass (calculated using the most abundant isotopes: 12 C, 1 H, 14 N, 16 O, 79 Br) is critical.

Quantitative Data Summary
Property2-Piperidin-1-ylphenol (Free Base)2-Piperidin-1-ylphenol Hydrobromide (Salt)
CAS Registry Number 65195-20-22375269-46-6
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆BrNO
Molecular Weight 177.247 g/mol 258.159 g/mol
Monoisotopic Exact Mass 177.1154 Da257.0415 Da
Target [M+H]⁺ m/z (ESI+) 178.1226178.1226 (Detects protonated base)

Note: The exact mass of the salt (257.0415 Da) utilizes the 79 Br isotope (exact mass 78.9183 Da). However, bromine possesses a nearly 1:1 isotopic distribution ( 79 Br at 50.69% and 81 Br at 49.31%), which creates a distinct M and M+2 doublet separated by ~1.997 Da in mass spectra that preserve the intact salt.

Ionization & Dissociation Dynamics

When analyzing 2-piperidin-1-ylphenol hydrobromide via Electrospray Ionization (ESI), the salt does not remain intact. The causality of the solvation process dictates that the hydrobromide salt dissociates into its constituent ions upon entering the aqueous mobile phase.

Consequently, the mass spectrometer will not detect the intact salt mass (257.0415 Da). Instead, the analytical target in positive ion mode (ESI+) is the protonated free base ( [M+H]+ ), while the bromide counter-ion is relegated to the negative ion mode (ESI-).

Ionization_Logic Salt 2-Piperidin-1-ylphenol HBr (C11H16BrNO) Solvation Aqueous Solvation (Dissociation) Salt->Solvation FreeBase Protonated Base [M+H]+ (m/z 178.1226) Solvation->FreeBase Cationic Pathway Bromide Bromide Anion Br- (m/z 78.9183 / 80.9163) Solvation->Bromide Anionic Pathway ESI_Pos Detected in ESI+ (Target Analyte) FreeBase->ESI_Pos ESI_Neg Detected in ESI- (Counter-ion) Bromide->ESI_Neg

Bifurcated solvation and ionization pathways of the hydrobromide salt in ESI-MS.

Analytical Workflow: Self-Validating LC-HRMS Protocol

To confidently detect and characterize 2-piperidin-1-ylphenol hydrobromide, a High-Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology is designed as a self-validating system , ensuring that instrumental drift does not compromise the exact mass assignment.

Step-by-Step Methodology

1. System Suitability Testing (SST):

  • Action: Inject a known high-resolution accurate mass (HRAM) calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately before and after the sample batch.

  • Causality: Orbitrap and Q-TOF mass analyzers can experience micro-drifts in calibration over time. Bracketed SST injections validate that the mass accuracy error remains strictly below the acceptable 3 ppm threshold throughout the entire acquisition period, preventing false-negative annotations[2].

2. Sample Preparation:

  • Action: Dissolve 1.0 mg of the hydrobromide salt in 1.0 mL of a 50:50 Methanol/Water mixture.

  • Causality: Methanol provides the necessary organic solvation power for the hydrophobic piperidine-phenol core, while water actively drives the dissociation of the HBr salt, liberating the free base for optimal ionization.

3. Chromatographic Separation (UHPLC):

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase well below the pKa​ of the piperidine nitrogen (~10). This forces the molecule into a continuously protonated state, maximizing the generation of [M+H]+ ions and boosting ESI+ sensitivity.

4. HRMS Detection:

  • Action: Operate the mass spectrometer in ESI+ mode with a resolving power set to at least 60,000 FWHM (Full Width at Half Maximum).

  • Causality: Operating at >60,000 FWHM is analytically required to resolve the target m/z 178.1226 from isobaric background matrix ions or co-eluting impurities, ensuring an unambiguous elemental composition assignment without artificially inflating the number of molecular features[3].

LCHRMS_Workflow A 1. System Suitability (Mass Cal < 3 ppm) B 2. Sample Prep (MeOH/H2O) A->B C 3. UHPLC Separation (C18, 0.1% FA) B->C D 4. ESI+ Ionization [M+H]+ Generation C->D E 5. HRMS Detection (Orbitrap >60k FWHM) D->E

Self-validating LC-HRMS analytical workflow for exact mass determination.

References

  • Identification and characterisation of a salt form of Danirixin with reduced pharmacokinetic variability in patient populations Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed/NCBI) URL:[Link]

  • Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: Trends in Analytical Chemistry (ScienceDirect) URL:[Link]

  • 2-Piperidin-1-ylphenol;hydrobromide (CAS 2375269-46-6) Source: BenchChem / ChemBuyersGuide URL:[Link]

Sources

Protocols & Analytical Methods

Method

2-Piperidin-1-ylphenol;hydrobromide preparation as an organic synthesis intermediate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) Core Methodology: Direct Buchwald-Hartwig Amination followed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) Core Methodology: Direct Buchwald-Hartwig Amination followed by Antisolvent Crystallization

Rationale and Strategic Approach

The 1-(2-hydroxyphenyl)piperidine (2-piperidin-1-ylphenol) scaffold is a privileged structural motif frequently utilized in the design of melanocortin receptor agonists[1][2] and Bruton's tyrosine kinase (BTK) inhibitors[3]. While the free base (CAS: 65195-20-2) is an effective intermediate, it is prone to aerial oxidation and often presents as a viscous oil or low-melting solid, complicating downstream stoichiometry. Converting the free base to its hydrobromide salt significantly enhances its physicochemical profile, providing a highly crystalline, non-hygroscopic solid with excellent long-term benchtop stability.

Synthesizing this core via classical nucleophilic aromatic substitution (SNAr) is highly inefficient; the unprotected phenol rapidly deprotonates to form an electron-rich phenoxide, which strongly repels incoming nucleophiles. Consequently, palladium-catalyzed Buchwald-Hartwig amination is the preferred strategy[4].

However, cross-coupling unprotected ortho-halophenols introduces specific mechanistic hurdles. The ortho-phenoxide oxygen can chelate the palladium center, leading to severe catalyst poisoning, or it can participate in competitive C-O coupling (etherification)[5][6]. To achieve selective C-N coupling without the atom-ineconomy of orthogonal protecting groups (e.g., benzyl or THP ethers), the protocol below utilizes a highly sterically demanding ligand (RuPhos) and a soluble, non-nucleophilic base (LiHMDS).

Mechanistic Workflow

The reaction relies on the in situ generation of a highly active, monoligated Pd(0)-RuPhos complex. LiHMDS serves a dual purpose: it deprotonates the phenol to prevent competitive binding of the neutral hydroxyl group, and it facilitates the deprotonation of the coordinated piperidine during the catalytic cycle. Following the isolation of the free base, targeted protonation with aqueous HBr yields the stable salt.

Pathway N1 2-Bromophenol + Piperidine N3 Oxidative Addition Pd(0) ➔ Pd(II) N1->N3 Reagents N2 Pd2(dba)3 / RuPhos Catalyst Complex N2->N3 Active Pd(0) N4 Amine Binding & Deprotonation (LiHMDS) N3->N4 N5 Reductive Elimination Pd(II) ➔ Pd(0) N4->N5 N5->N3 Catalyst Regeneration N6 2-Piperidin-1-ylphenol (Free Base) N5->N6 Product Release N7 HBr / EtOH Crystallization N6->N7 N8 2-Piperidin-1-ylphenol Hydrobromide N7->N8 Final Salt

Fig 1: Buchwald-Hartwig amination cycle and hydrobromide salt formation workflow.

Reaction Optimization Data

The choice of base and ligand is the primary driver of causality in this synthesis. As demonstrated in the optimization data below, heterogeneous bases (like Cs₂CO₃) combined with less sterically hindered ligands result in sluggish oxidative addition and poor yields due to phenoxide-induced catalyst deactivation.

Catalyst System (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
Pd₂(dba)₃ (2) / BINAP (4)NaOtBu (2.5)Toluene10024<20Phenoxide insolubility; severe catalyst poisoning observed (black Pd precipitation).
Pd(OAc)₂ (4) / Xantphos (4)Cs₂CO₃ (2.5)Dioxane1001845Sluggish oxidative addition; incomplete conversion of 2-bromophenol.
Pd₂(dba)₃ (2) / RuPhos (4) LiHMDS (2.5) THF 75 12 88 Homogeneous deprotonation; rapid C-N coupling; minimal side reactions.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Piperidin-1-ylphenol (Free Base)

Note: Conduct all setup operations under an inert atmosphere (N₂ or Argon) to prevent oxidation of the electron-rich phosphine ligand and the active Pd(0) species.

  • Catalyst Activation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%). Evacuate the flask and backfill with N₂ (repeat 3x).

  • Reagent Addition: Add anhydrous THF (0.2 M relative to substrate), followed by 2-bromophenol (1.0 equiv) and piperidine (1.2 equiv).

  • Base Introduction: Dropwise add LiHMDS (1.0 M in THF, 2.5 equiv) at room temperature.

    • Causality: 2.5 equivalents are strictly required. One equivalent instantly deprotonates the phenol (forming the lithium phenoxide), a second equivalent acts as the base for the catalytic cycle, and the 0.5 equivalent excess accounts for adventitious moisture.

  • Heating & Self-Validation: Heat the reaction mixture to 75 °C. The mixture will transition from a dark red suspension to a homogeneous amber solution.

    • In-Process Control (IPC): After 12 hours, quench a 50 µL aliquot in 1 mL of saturated NH₄Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the 2-bromophenol spot (R_f ~0.6) is entirely replaced by the highly UV-active product spot (R_f ~0.3, stains brown with KMnO₄).

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the free base as a pale-yellow viscous oil.

Phase 2: Hydrobromide Salt Formation

Note: The choice of HBr over HCl is deliberate. Bromide is a softer, more polarizable counterion that often yields less hygroscopic and more highly crystalline salts for electron-rich anilines.

  • Dissolution: Dissolve the purified 2-piperidin-1-ylphenol (1.0 equiv) in a minimal volume of absolute ethanol (approx. 3 mL/g of substrate).

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly add aqueous Hydrobromic Acid (48% w/w, 1.05 equiv) dropwise while stirring vigorously.

    • Causality: A slight stoichiometric excess ensures complete protonation of the piperidine nitrogen. Excessive HBr must be avoided to prevent protonation of the phenolic oxygen, which could lead to oiling out or degradation.

  • Antisolvent Crystallization: Stir the mixture at 0 °C for 30 minutes. Dropwise add cold diethyl ether (or ethyl acetate) until the solution becomes persistently cloudy.

    • Self-Validation: The antisolvent disrupts the solvation sphere of the protonated amine. Successful salt formation is visually confirmed by the rapid nucleation and precipitation of a dense, white crystalline solid.

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold diethyl ether (2x) to remove any residual water, unreacted free base, or colored impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-Piperidin-1-ylphenol hydrobromide as a free-flowing, white to off-white powder.

Analytical Characterization Profile

To ensure the integrity of the synthesized intermediate, verify against the following parameters:

  • Appearance: White crystalline powder.

  • LC-MS (ESI+): m/z calculated for C₁₁H₁₆NO⁺ [M+H]⁺: 178.12; Found: 178.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a broad exchangeable singlet for the -OH and -NH⁺ protons downfield (>9.0 ppm). The aromatic protons will appear as a multiplet between 6.80–7.20 ppm (4H). The piperidine α-protons will shift significantly downfield compared to the free base, appearing as a broad multiplet around 3.20–3.50 ppm (4H), with the β and γ protons around 1.50–1.90 ppm (6H).

Sources

Application

Standard in vivo dosing guidelines for 2-Piperidin-1-ylphenol;hydrobromide

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 2-Piperidin-1-ylphenol Hydrobromide Introduction & Rationale 2-Piperidin-1-ylphenol is a highly specialized chemical scaffold utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 2-Piperidin-1-ylphenol Hydrobromide

Introduction & Rationale

2-Piperidin-1-ylphenol is a highly specialized chemical scaffold utilized in the development of neuroactive agents and target-specific small molecules. While the free base form (CAS: 65195-20-2) is heavily utilized in synthesis[1], its high lipophilicity presents significant barriers to systemic in vivo administration. To circumvent this, the hydrobromide (HBr) salt variant (CAS: 2375269-46-6) is engineered to enhance aqueous solubility[2].

Because 2-Piperidin-1-ylphenol HBr is an early-stage investigational compound rather than a finalized clinical therapeutic, there are no monolithic "standard" dosing guidelines. Instead, researchers must employ a rigorous, empirical framework to establish the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile . This application note provides the definitive, self-validating protocols required to establish safe and mathematically sound dosing guidelines for this compound in rodent models.

Physicochemical Causality & Formulation Strategy

Before any animal receives a dose, the formulation must be optimized. The choice of the HBr salt over the free base is a deliberate pharmacokinetic strategy: the HBr salt lowers the pKa-dependent lipophilicity, ensuring stable solvation via ion-dipole interactions in standard aqueous vehicles.

  • Vehicle Selection: For Intravenous (IV) administration, a purely aqueous vehicle (e.g., 0.9% Saline or 5% Dextrose) is mandatory to prevent embolism. If the HBr salt exhibits concentration-dependent precipitation at high doses, co-solvents such as 5% DMSO or 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) should be integrated.

  • pH Adjustment: HBr salts inherently lower the pH of solutions. The final formulation must be buffered to a physiological pH (5.5–7.4). Injecting unbuffered acidic solutions causes injection-site necrosis, which triggers localized inflammation that can artificially alter the compound's absorption kinetics.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To identify the highest dose of 2-Piperidin-1-ylphenol HBr that does not cause unacceptable toxicity, thereby defining the upper limit for downstream efficacy and PK dosing[3]. Self-Validating Mechanism: This protocol acts as a safety net. By defining the threshold of overt toxicity, researchers ensure that subsequent PK data is not confounded by toxicodynamic effects (e.g., organ failure altering drug clearance)[4].

Step-by-Step Methodology:

  • Cohort Randomization: Randomize 8-10 week old wild-type mice (e.g., C57BL/6) into cohorts of n=3 per dose level. Always include a vehicle-only control group to differentiate handling stress from chemical toxicity.

  • Dose Escalation (3+3 Design): Administer the compound via Intraperitoneal (IP) or Oral Gavage (PO) routes. Begin at a conservative empirical dose (e.g., 5 mg/kg). If no adverse clinical signs are observed within 24 hours, escalate the dose logarithmically in the next cohort (e.g., 15, 30, 60 mg/kg)[4].

  • Clinical Monitoring: Assess animals at 1, 4, and 24 hours post-dose. Monitor for weight loss, piloerection, lethargy, or neurological signs (tremors are a common toxicity marker for CNS-penetrant piperidines).

  • Endpoint Definition: The MTD is strictly defined as the dose immediately below the one that induces >10% body weight loss or severe clinical distress[3].

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: To quantify the absorption, distribution, metabolism, and excretion (ADME) of the compound to establish precise dosing intervals[5][6].

Step-by-Step Methodology:

  • Sub-lethal Dose Selection: Select a single test dose that is 20-30% of the established MTD . Causality: Dosing too close to the MTD can saturate hepatic CYP450 enzymes or reduce renal blood flow, leading to non-linear, artificially inflated PK parameters that do not reflect the compound's standard physiological disposition.

  • Administration:

    • Group 1 (IV): Administer 2 mg/kg via the lateral tail vein. This establishes absolute clearance and volume of distribution.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage. This evaluates gastrointestinal absorption and first-pass metabolism[6].

  • Serial Blood Sampling: Collect 50 µL blood samples via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense sampling in the first hour captures the distribution phase ( α -phase) and Cmax​ , while late time points define the terminal elimination half-life ( t1/2​ )[5].

  • Sample Processing & Bioanalysis: Centrifuge blood at 3000 x g (4°C) to isolate plasma. Crash plasma proteins using 3 volumes of cold acetonitrile containing a structurally similar internal standard. Self-Validating Mechanism: The internal standard corrects for matrix effects and ion suppression during LC-MS/MS quantification, ensuring absolute data integrity.

Quantitative Data Presentation

To translate raw LC-MS/MS concentrations into actionable dosing guidelines, data must be modeled using non-compartmental analysis (NCA). Below is a structured summary of the critical PK parameters required to finalize an in vivo dosing regimen.

ParameterSymbolIV Administration ProfilePO Administration ProfileMechanistic Significance for Dosing
Maximum Concentration Cmax​ Immediate (at t0​ )Delayed (dependent on GI absorption rate)Indicates acute systemic exposure; used to predict Cmax​ -driven acute toxicities.
Area Under the Curve AUC0−∞​ Represents 100% systemic exposureHighly variable based on first-pass metabolismUsed to calculate absolute oral bioavailability ( F=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ).
Half-life t1/2​ Terminal elimination phaseTerminal elimination phaseDirectly dictates dosing frequency (e.g., QD vs. BID) for sustained efficacy models.
Clearance CL Calculated directly ( Dose/AUC )Apparent Clearance ( CL/F )Reflects the efficiency of hepatic and renal elimination pathways.

Workflow Visualization

The following diagram illustrates the logical progression from raw chemical formulation to finalized in vivo dosing parameters.

G A 1. Compound Formulation (2-Piperidin-1-ylphenol HBr) B 2. MTD Determination (Dose Escalation in Mice) A->B Tolerable Vehicle C 3. PK Profiling (IV vs. PO Dosing) B->C Sub-lethal Dose (<30% MTD) D 4. Bioanalysis (LC-MS/MS) C->D Plasma Samples E 5. Parameter Calculation (AUC, Cmax, t1/2, CL) D->E Validated Concentrations

Figure 1: Preclinical in vivo workflow for establishing dosing guidelines of novel hydrobromide salts.

References

  • [2] Title: 2-Piperidin-1-ylphenol;hydrobromide (CAS 2375269-46-6) Database Entry. Source: ChemSrc. URL:

  • [1] Title: 2-(Piperidin-1-yl)phenol (CAS 65195-20-2) Chemical Properties. Source: CymitQuimica. URL:

  • [5] Title: Schematic of rat pharmacokinetic study design to investigate oral absorption and disposition. Source: ResearchGate. URL:

  • [4] Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Source: PMC / National Institutes of Health. URL:

  • [6] Title: Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles in Rats. Source: PMC / National Institutes of Health. URL:

  • [3] Title: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Source: U.S. Food and Drug Administration (FDA). URL:

Sources

Method

Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 2-Piperidin-1-ylphenol Hydrobromide

Introduction & Scope The synthesis of 2-piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) is a critical transformation in the development of neuroactive compounds, PPAR agonists, and complex heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of 2-piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) is a critical transformation in the development of neuroactive compounds, PPAR agonists, and complex heterocyclic building blocks. This application note details a highly efficient, two-step synthetic route designed for researchers and drug development professionals. The methodology leverages a palladium-catalyzed Buchwald-Hartwig amination of 2-bromoanisole with piperidine, followed by a robust, one-pot ether cleavage and salt formation using aqueous hydrobromic acid.

Mechanistic Insights and Catalyst Selection (E-E-A-T)

Overcoming Steric Hindrance in C-N Cross-Coupling

The coupling of secondary amines (e.g., piperidine) with ortho-substituted aryl halides (e.g., 2-bromoanisole) is notoriously challenging due to steric hindrance and the propensity for unwanted β -hydride elimination. To overcome this, the dialkylbiaryl phosphine ligand RuPhos is employed.

Computational and experimental studies demonstrate that for secondary amines, the rate-limiting step in the Buchwald-Hartwig cycle is reductive elimination[1]. RuPhos is specifically designed to lower the activation energy of this reductive elimination step, facilitating rapid product formation and suppressing off-target side reactions[1][2].

One-Pot Demethylation and Salt Formation

The cleavage of aryl methyl ethers requires strong nucleophiles or harsh acidic conditions. Refluxing the intermediate 1-(2-methoxyphenyl)piperidine in 48% aqueous HBr serves a highly efficient dual purpose:

  • Ether Cleavage: The strong acid protonates the ether oxygen, forming an arylmethyloxonium ion. This highly reactive species undergoes an SN​2 attack by the bromide ion at the less sterically hindered methyl group, yielding the free phenol and methyl bromide gas[3][4].

  • Salt Formation: Concurrently, the basic piperidine nitrogen is protonated by HBr. Upon cooling, the target hydrobromide salt precipitates directly from the reaction mixture, maximizing atom economy and eliminating the need for a separate salt-formation step.

Quantitative Data: Reagent Specifications

Table 1: Reagents for Step 1 - Buchwald-Hartwig Amination

Reagent/Catalyst Role Equivalents Notes
2-Bromoanisole Electrophile 1.0 eq Ensure anhydrous formulation.
Piperidine Nucleophile (2° Amine) 1.2 eq Distill prior to use to remove moisture.
Pd2(dba)3 Palladium Precatalyst 0.02 eq (4 mol% Pd) Generates the active Pd(0) species.
RuPhos Supporting Ligand 0.04 eq Optimal for secondary amines[2].
NaOtBu Strong Base 1.4 eq Deprotonates the coordinated amine.

| Toluene | Solvent | 0.2 M | Degas thoroughly (sparge with N2). |

Table 2: Reagents for Step 2 - Demethylation & Salt Formation

Reagent Role Equivalents Notes
1-(2-Methoxyphenyl)piperidine Intermediate Substrate 1.0 eq Purified from Step 1.

| 48% aq. HBr | Acid / Nucleophile Source | Excess (10-15 eq) | Acts as both solvent and reagent[4]. |

Experimental Protocols

Protocol A: Synthesis of 1-(2-Methoxyphenyl)piperidine
  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk flask with Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent & Substrate Addition: Add anhydrous, degassed toluene to achieve a 0.2 M substrate concentration. Add 2-bromoanisole (1.0 eq) and piperidine (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via GC-MS or TLC until the complete consumption of 2-bromoanisole.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to afford 1-(2-methoxyphenyl)piperidine as a pale yellow oil.

Protocol B: Synthesis of 2-Piperidin-1-ylphenol Hydrobromide
  • Reaction Setup: Transfer the purified 1-(2-methoxyphenyl)piperidine (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas scrubber (to safely neutralize evolving methyl bromide).

  • Demethylation: Add 48% aqueous HBr (10-15 eq). Heat the mixture to a vigorous reflux (approx. 115 °C) for 16-24 hours[4].

  • Monitoring: Take aliquots, neutralize with saturated NaHCO3, extract into EtOAc, and analyze by TLC to confirm the disappearance of the methoxy intermediate.

  • Crystallization: Once complete, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C). The target 2-piperidin-1-ylphenol hydrobromide will precipitate as a crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold diethyl ether to remove organic impurities. Dry under a high vacuum to yield the analytically pure hydrobromide salt.

Process Visualizations

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)(RuPhos) Pd0->OxAdd + 2-Bromoanisole AmineCoord Amine Coordination & Deprotonation by NaOtBu OxAdd->AmineCoord + Piperidine RedElim Reductive Elimination (Rate-Limiting Step) AmineCoord->RedElim - NaBr, - tBuOH RedElim->Pd0 Product Release Product 1-(2-Methoxyphenyl)piperidine RedElim->Product

Buchwald-Hartwig catalytic cycle using RuPhos, highlighting the rate-limiting reductive elimination.

Workflow Step1 Step 1: Reagent Preparation 2-Bromoanisole + Piperidine Step2 Pd-Catalyzed Coupling Pd2(dba)3, RuPhos, NaOtBu, Toluene Step1->Step2 Step3 Intermediate Isolation 1-(2-Methoxyphenyl)piperidine Step2->Step3 Workup & Purification Step4 Step 2: Ether Cleavage Reflux in 48% aq. HBr (115 °C) Step3->Step4 Step5 Salt Formation & Crystallization Cooling & Filtration Step4->Step5 SN2 Demethylation Final Final Product 2-Piperidin-1-ylphenol Hydrobromide Step5->Final High Yield Isolation

Two-step experimental workflow for the synthesis of 2-Piperidin-1-ylphenol Hydrobromide.

References

  • [1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Source: acs.org. 1

  • [2] Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Source: sigmaaldrich.com. 2

  • [4] Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing). Source: rsc.org. 4

  • [3] Demethylation - Wikipedia. Source: wikipedia.org.3

Sources

Application

2-Piperidin-1-ylphenol;hydrobromide purification via recrystallization techniques

Application Note: High-Yield Purification of 2-Piperidin-1-ylphenol Hydrobromide via Advanced Recrystallization Techniques Introduction & Chemical Context The piperidine ring and the phenol moiety are privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Purification of 2-Piperidin-1-ylphenol Hydrobromide via Advanced Recrystallization Techniques

Introduction & Chemical Context

The piperidine ring and the phenol moiety are privileged scaffolds in medicinal chemistry, frequently appearing in neuroactive agents, analgesics, and anti-inflammatory drug candidates. 2-Piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) presents a unique purification challenge due to its dual functional nature: a basic tertiary amine (piperidine) and a weakly acidic phenol [1].

In its free base form, the compound is prone to oxidation (often manifesting as a pink or brown discoloration) and can exhibit zwitterionic behavior, complicating chromatographic purification. Converting the crude product into its hydrobromide (HBr) salt protonates the piperidine nitrogen, locking the molecule into a highly polar, stable crystalline lattice. However, crude reaction mixtures often contain residual unreacted 2-aminophenol derivatives, oxidized polymeric byproducts, and excess hydrobromic acid.

This application note details field-proven recrystallization protocols to isolate >99% pure 2-Piperidin-1-ylphenol hydrobromide. We emphasize the thermodynamic causality behind solvent selection to prevent common pitfalls such as "oiling out" (liquid-liquid phase separation) and solvent entrapment [2].

Thermodynamic Principles & Solvent Selection

The crystallization of amine hydrobromide salts is governed by the steepness of their solubility curves in polar protic solvents. The strong ionic dipole of the R3​NH+Br− pair demands a solvent with a high dielectric constant for dissolution, while the hydrophobic aromatic and aliphatic rings require moderate lipophilicity.

  • Why Isopropanol (IPA)? IPA is the gold standard for single-solvent recrystallization of piperidine salts [3]. Its moderate polarity (Polarity Index: 3.9) perfectly balances the solvation of the ionic HBr core at reflux (~82°C) while rejecting it almost entirely at 0°C.

  • Why Ethanol/Diethyl Ether? For highly impure batches, a dual-solvent (solvent/anti-solvent) system is required. Ethanol acts as the "good" solvent, breaking the crystal lattice via hydrogen bonding. Diethyl ether acts as the "anti-solvent," rapidly decreasing the dielectric constant of the medium to force nucleation [2]. Hexane is explicitly avoided as an anti-solvent here, as its extreme non-polarity often causes the polar HBr salt to "oil out" as a sticky resin rather than form distinct crystals.

Quantitative Data: Physicochemical & Solvent Profiles

Table 1: Physicochemical Properties of 2-Piperidin-1-ylphenol HBr

ParameterSpecificationCausality / Impact on Process
Formula / Molar Mass C11​H16​BrNO / 258.16 g/mol Determines stoichiometric equivalents for salt formation.
Appearance (Crude) Off-white to pinkish solidPink hue indicates trace phenol oxidation; requires hot filtration.
Appearance (Pure) Brilliant white crystalline needlesHigh aspect ratio needles indicate slow, controlled nucleation.
Thermal Stability Stable up to >180°CAllows for boiling solvent dissolution without thermal degradation.

Table 2: Solvent Selection Matrix for Piperidine HBr Salts

Solvent SystemRolePolarity IndexBoiling PointEfficacy / Rationale
Isopropanol (IPA) Single Solvent3.982.5°CExcellent. Steep solubility curve; yields high-purity crops.
Ethanol (EtOH) Good Solvent5.278.3°CGood. High solubility at all temps; requires an anti-solvent.
Diethyl Ether Anti-Solvent2.834.6°CExcellent. Induces controlled precipitation when titrated.
Water Good Solvent10.0100.0°CPoor. Salt is highly soluble; recovery will be <10%.
n-Hexane Anti-Solvent0.168.0°CPoor. Polarity mismatch causes the salt to "oil out".

Crystallization Workflow & Logic

The following Graphviz diagram maps the thermodynamic pathway and physical operations required for the dual-solvent recrystallization method. The logic is designed as a self-validating system: if impurities remain, they are either mechanically removed (hot filtration) or thermodynamically excluded (retained in the mother liquor).

G Start Crude 2-Piperidin-1-ylphenol HBr (Contains Oxidation Byproducts) Dissolve Dissolution in Hot 'Good' Solvent (EtOH at 75°C) Start->Dissolve Add Minimal Solvent HotFilter Hot Filtration via Celite (Removes Insoluble Particulates) Dissolve->HotFilter Maintain Heat AntiSolvent Anti-Solvent Titration (Dropwise Diethyl Ether to Cloud Point) HotFilter->AntiSolvent Clear Filtrate Waste1 Insoluble Impurities (Polymers/Dust) HotFilter->Waste1 Filter Cake (Discard) Cooling Controlled Cooling (Room Temp -> 4°C over 4 hours) AntiSolvent->Cooling Induce Supersaturation Nucleation Nucleation & Crystal Growth (Thermodynamic Exclusion of Impurities) Cooling->Nucleation Decrease Solubility Isolation Vacuum Filtration & Washing (Cold Diethyl Ether Wash) Nucleation->Isolation Crystal Slurry Pure Pure Crystalline Product (Vacuum Dried to Constant Weight) Isolation->Pure Desiccation Waste2 Soluble Impurities (Unreacted Amines) Isolation->Waste2 Mother Liquor (Retain for 2nd Crop)

Caption: Thermodynamic workflow for the dual-solvent recrystallization of piperidine hydrobromide salts.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Moderately pure crude mixtures (>85% purity) requiring a scalable, straightforward polish.

  • Saturation: Weigh the crude 2-Piperidin-1-ylphenol hydrobromide into a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 5.0 mL of anhydrous Isopropanol (IPA) per gram of crude salt.

  • Dissolution: Heat the suspension to a gentle reflux (80–82°C) using an oil bath. If the solid does not completely dissolve, add hot IPA in 1.0 mL increments until a clear, homogeneous solution is achieved. Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, driving high yields.

  • Hot Filtration (Optional but Recommended): If the solution is cloudy or contains dark specks, rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours. Causality: Rapid cooling (e.g., plunging directly into ice) traps impurities within the rapidly forming crystal lattice. Slow cooling promotes the growth of pure, highly ordered crystal needles.

  • Maximum Precipitation: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for an additional 2 hours to depress solubility to its absolute minimum.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (1-2 mL/g) of ice-cold IPA to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) at 40°C for 12 hours to remove residual IPA.

Protocol B: Dual-Solvent Recrystallization (Ethanol / Diethyl Ether)

Best for: Highly impure, discolored, or stubborn crude mixtures that resist crystallization in IPA.

  • Primary Dissolution: Place the crude salt in an Erlenmeyer flask. Add absolute ethanol dropwise while heating on a hot plate (70–75°C) until the solid just dissolves. Do not add excess ethanol.

  • Anti-Solvent Titration: While maintaining the solution at 70°C, begin adding diethyl ether dropwise using an addition funnel or pipette. Caution: Diethyl ether is highly volatile and flammable; perform in a well-ventilated fume hood.

  • Cloud Point Identification: Continue adding ether until the solution becomes slightly turbid (the "cloud point"), indicating that the saturation limit has been breached. Immediately add 1-2 drops of hot ethanol to clear the turbidity. Causality: This brings the system to the exact thermodynamic edge of supersaturation.

  • Aging and Cooling: Remove the flask from the heat. Cover the mouth of the flask with aluminum foil (to prevent premature ether evaporation) and allow it to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the crystals thoroughly with ice-cold diethyl ether. Ether evaporates rapidly, leaving a dry, free-flowing white crystalline powder.

Troubleshooting Guide

  • Issue: The product "oils out" instead of crystallizing.

    • Cause: The solvent system is too non-polar, or cooling was too rapid, causing the compound to undergo liquid-liquid phase separation.

    • Solution: Reheat the mixture until the oil redissolves. Add 5-10% more of the "good" solvent (EtOH or IPA). Allow the system to cool much more slowly. Seeding the solution with a pure crystal of the product at 40°C can force solid nucleation over oiling out.

  • Issue: Crystals are heavily discolored (pink/brown).

    • Cause: Co-precipitation of oxidized phenolic impurities.

    • Solution: Redissolve the crystals in the good solvent. Add 10% w/w activated charcoal (Darco). Boil for 10 minutes, then perform a hot filtration through a pad of Celite. Proceed with crystallization as normal.

References

  • PrepChem. "Synthesis and Purification of Piperidine Derivatives via Extractions and Recrystallization." PrepChem Database, 2024. Available at:[Link]

  • ScienceMadness. "Hydrolysis and Recrystallization of Piperidine Hydrochloride/Hydrobromide Salts." ScienceMadness Organic Chemistry Forums, 2018. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Storage for 2-Piperidin-1-ylphenol Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of functionalized phenolic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of functionalized phenolic compounds. 2-Piperidin-1-ylphenol hydrobromide is a bifunctional molecule featuring a redox-sensitive phenolic hydroxyl group and a basic piperidine ring, stabilized as a hydrobromide salt.

While the salt form improves aqueous solubility and baseline stability, it introduces significant hygroscopicity. Improper storage inevitably leads to oxidation, polymerization, and experimental irreproducibility. This guide provides a self-validating framework for handling, storing, and troubleshooting this specific compound to ensure maximum shelf-life and assay integrity.

Part 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the why. The degradation of 2-Piperidin-1-ylphenol hydrobromide is primarily driven by three intersecting vulnerabilities:

  • Oxidative Susceptibility of the Phenol: Phenols are inherently prone to auto-oxidation. Exposure to molecular oxygen, UV-Vis light, or trace transition metals triggers the formation of a phenoxy radical. This radical rapidly oxidizes into colored quinone derivatives and eventually forms insoluble polymeric aggregates,[1].

  • Hygroscopicity of the Hydrobromide Salt: Hydrobromide salts readily absorb atmospheric moisture. This localized hydration facilitates partial dissociation into the free base (2-piperidin-1-ylphenol) and aqueous HBr. The free base is significantly more electron-rich and thus exponentially more susceptible to oxidation than the protonated salt.

  • Photolytic Cleavage: UV photons provide the activation energy required to break the O-H bond or induce radical formation on the piperidine ring, accelerating the degradation cascade.

DegradationPathway Salt 2-Piperidin-1-ylphenol HBr (Stable, White Powder) Moisture Moisture (H2O) Absorption Salt->Moisture Hygroscopic Uptake OxidativeStress O2 / Light / Heat Salt->OxidativeStress Direct Exposure FreeBase Free Base Formation + HBr (aq) Moisture->FreeBase FreeBase->OxidativeStress Radical Phenoxy Radical Intermediate OxidativeStress->Radical Electron Transfer Quinone Quinone Derivatives (Pink/Brown Degradants) Radical->Quinone Oxidation Polymer Insoluble Polymeric Aggregates Quinone->Polymer Cross-linking

Degradation pathways of 2-Piperidin-1-ylphenol hydrobromide via moisture and oxidation.

Part 2: Experimental Protocols for Optimal Storage

Do not rely on the original vendor packaging for long-term storage once the seal is broken. Every time a bulk bottle is opened, ambient moisture and oxygen are introduced, initiating a cascading degradation cycle.

Protocol: Inert Aliquoting and Cryo-Storage Workflow

Objective: To create a self-validating, moisture-free, and oxygen-depleted storage environment. Materials: Argon gas (ultra-high purity), amber glass vials (pre-dried at 120°C for 4 hours), PTFE-lined caps, anhydrous calcium sulfate (Drierite) or silica gel packets, Parafilm.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk bottle of 2-Piperidin-1-ylphenol hydrobromide into an inert atmosphere glove box purged with Argon. (Causality note: Argon is heavier than Nitrogen and provides a superior, denser protective blanket over the solid).

  • Equilibration: Allow the bottle to reach room temperature within the glove box to prevent condensation on the cold glass.

  • Aliquoting: Weigh out single-use aliquots (e.g., 10 mg to 50 mg) into the pre-dried amber glass vials. (Causality note: Single-use aliquots inherently prevent repeated freeze-thaw cycles and cumulative atmospheric exposure).

  • Sealing: Cap the vials tightly with PTFE-lined caps. PTFE prevents chemical interaction between the reactive phenol and the cap liner.

  • Secondary Containment: Place the sealed amber vials into a larger secondary container (like a centrifuge tube or vacuum-sealable bag) containing a small packet of active desiccant.

  • Storage: Remove from the glove box, wrap the secondary container cap in Parafilm, and store immediately at -20°C.

StorageWorkflow Start Bulk Reagent Received GloveBox Transfer to Inert Glove Box (Argon) Start->GloveBox Aliquot Aliquot into Amber Glass Vials GloveBox->Aliquot Desiccant Add PTFE Cap + Desiccant Aliquot->Desiccant Seal Parafilm Seal Desiccant->Seal Store Store at -20°C (Dark & Dry) Seal->Store

Step-by-step inert atmosphere aliquoting and long-term storage workflow.

Part 3: Quantitative Data & Quality Control

The following table summarizes the expected stability of 2-Piperidin-1-ylphenol hydrobromide under various environmental conditions, validated by High-Performance Liquid Chromatography (HPLC) purity tracking.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>98% Purity)Primary Degradation Risk
-20°C (Optimal) Argon / DryDark (Amber)24 - 36 monthsNegligible
4°C (Fridge) Ambient AirDark (Amber)3 - 6 monthsSlow moisture ingress, gradual oxidation
25°C (Room Temp) Ambient AirDark2 - 4 weeksHygroscopic dissociation, quinone formation
25°C (Room Temp) Ambient AirDirect Light< 48 hoursRapid photolytic oxidation (turns pink/brown)
Part 4: Troubleshooting & FAQs

Q1: My 2-Piperidin-1-ylphenol hydrobromide powder has turned from white to a pale pink/brown color. Is it still usable? A: This color change is a definitive visual sign of oxidative degradation. The phenolic hydroxyl group has oxidized into quinone-type structures. Even trace amounts of quinones (often <1% by mass) are highly chromophoric (strongly colored)[1]. While the bulk purity might still be >95%, these quinone impurities are highly reactive electrophiles. If your experiment involves nucleophiles (like amines or thiols in biological assays), the quinones will cross-react, causing false positives or background noise. Recommendation: Discard the aliquot or perform a recrystallization (e.g., from hot ethanol/ethyl acetate with a drop of aqueous HBr) before use.

Q2: I stored the compound at -20°C, but it degraded rapidly after I opened it. What went wrong? A: You likely opened the vial while it was still cold. When a -20°C vial is exposed to ambient laboratory air, atmospheric moisture instantly condenses on the cold powder. Because the hydrobromide salt is hygroscopic, it absorbs this condensation, leading to localized dissolution and rapid oxidation. Recommendation: Always allow the vial to equilibrate to room temperature in a desiccator before opening.

Q3: Can I store this compound as a stock solution rather than a solid powder? A: It is highly discouraged for long-term storage. Phenol solutions may oxidize to undesirable quinonoid compounds with time or inappropriate storage, and temperature or pH shifts can drastically accelerate this degradation[1],[2]. If a stock solution is absolutely necessary for short-term use, dissolve it in anhydrous, degassed DMSO or DMF, purge the headspace with Argon, and store at -80°C for no longer than 1-2 weeks. Avoid aqueous buffers for storage, as pH fluctuations drastically alter the redox potential of the phenol.

Q4: How can I analytically verify the integrity of my stored batch? A: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is the gold standard. Run the sample using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% Trifluoroacetic acid to keep the phenol protonated and the amine in salt form). Look for new peaks eluting before the main peak (more polar degradation products) or after (polymeric aggregates).

References
  • Title: Reactivation of Damaged Phenol in Chemical and Biological Laboratories Source: Minar Journal URL: [Link]

  • Title: Phenol-Protein Solution Stability Source: Lund University Publications URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 2-Piperidin-1-ylphenol;hydrobromide

Welcome to the technical support center for the chromatographic analysis of 2-Piperidin-1-ylphenol;hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-Piperidin-1-ylphenol;hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase gradients and troubleshooting common analytical challenges. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of 2-Piperidin-1-ylphenol;hydrobromide, providing the foundational knowledge needed for successful method development.

Q1: What are the key chemical properties of 2-Piperidin-1-ylphenol;hydrobromide that influence its chromatographic behavior?

Understanding the analyte's physicochemical properties is the first step in developing a robust chromatographic method. 2-Piperidin-1-ylphenol;hydrobromide is a salt containing a polar, ionizable molecule with both a basic (piperidinyl) and an acidic (phenolic) functional group.

  • pKa: The piperidinyl group is basic with a predicted pKa around 7.2, while the phenolic group is weakly acidic with a pKa around 12.3.[1] This dual nature means the molecule's overall charge is highly dependent on the mobile phase pH.

  • Polarity (logP): The predicted XLogP3 is approximately 1.7, indicating moderate hydrophobicity.[2] This suggests that reversed-phase chromatography is a suitable technique, but its polar character may lead to early elution on standard C18 columns without careful method optimization.[3]

  • UV Absorbance: The phenol moiety provides strong UV absorbance, making UV detection a suitable choice. Phenolic compounds typically exhibit maximum absorbance (λ-max) in the 270-280 nm range, though a full UV scan is recommended to determine the optimal wavelength for maximum sensitivity.[4]

Q2: What is the recommended starting point for column and mobile phase selection?

A systematic approach to selecting the initial conditions is crucial for efficient method development.

For a polar basic compound like 2-Piperidin-1-ylphenol, a modern, high-purity, end-capped C18 or a Phenyl-Hexyl stationary phase is recommended. These phases minimize interactions with residual silanols, which are a primary cause of peak tailing for basic analytes.[5]

A good starting point for a "scouting gradient" is a broad linear gradient, such as 5-95% Acetonitrile (ACN) in water over 15-20 minutes.[6] This allows you to determine the approximate elution time of the analyte and any impurities.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column High-purity, end-capped C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 or 5 µmMinimizes silanol interactions that cause peak tailing.[7] Phenyl phases can offer alternative selectivity for aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH protonates the basic piperidinyl group and suppresses the ionization of silanols, leading to improved peak shape.[9][10]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile (ACN)ACN is a common, effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad "scouting" gradient to determine the elution window.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at ~275 nm (Verify with UV scan)Phenols typically absorb in this region.
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.

Section 2: Mobile Phase Gradient Optimization

Once initial scouting runs are complete, the next step is to refine the mobile phase gradient to achieve optimal resolution and run time.

Q3: How do I systematically optimize the mobile phase gradient for better resolution?

A structured, stepwise approach to gradient optimization saves time and ensures a robust final method. The goal is to find the "sweet spot" that provides the necessary separation in the shortest possible time.

The process begins with a broad scouting gradient to locate the analyte, followed by a shallower, targeted gradient to improve resolution around the elution point.

Gradient_Optimization_Workflow A Step 1: Scouting Gradient Run a broad gradient (e.g., 5-95% B) to determine the retention time (tR) of the analyte. B Step 2: Calculate Gradient Steepness Use the scouting run tR to define a narrower, more focused gradient. Aim for k* between 2 and 10. A->B Analyze tR C Step 3: Refine Gradient Slope Is the resolution (Rs) > 2.0 between critical peaks? B->C Implement new gradient D YES: Proceed to Optimization Consider reducing run time by increasing flow rate or shortening the gradient time. C->D Rs > 2.0 E NO: Adjust Selectivity Modify mobile phase pH or change organic solvent (e.g., to Methanol). Re-evaluate gradient. C->E Rs < 2.0 F Step 4: Finalize & Verify Confirm system suitability (Tailing Factor < 1.5, RSD < 2%). Perform robustness checks. D->F E->B Re-optimize

Fig 1. Systematic workflow for mobile phase gradient optimization.

A key parameter in gradient optimization is the gradient retention factor, k. For good, robust separations, k should ideally be between 2 and 10.[11] This ensures the analyte interacts sufficiently with the stationary phase without leading to excessively long run times.

Q4: What is the role of pH, and how do I select the optimal mobile phase pH?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like 2-Piperidin-1-ylphenol.[12] The goal is to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic state.[13]

  • Low pH (e.g., pH 2.5 - 3.5): At this pH, the basic piperidinyl group (pKa ~7.2) will be fully protonated (positively charged), and the acidic phenol group (pKa ~12.3) will be neutral. This is often the preferred range because protonating the basic site leads to consistent retention and significantly improves peak shape by minimizing secondary interactions with silica silanols.[5][9]

  • High pH (e.g., pH 9 - 10): In this range, the piperidinyl group would be neutral, and the phenol group would be deprotonated (negatively charged). While this can also provide good chromatography, it requires a pH-stable column (e.g., a hybrid particle column) to prevent stationary phase degradation.[14]

For 2-Piperidin-1-ylphenol, starting with a low pH mobile phase is the most logical and robust approach.

Q5: Which mobile phase additive (TFA vs. Formic Acid) should I choose?

The choice of acidic additive is critical as it controls pH and can influence selectivity and detector compatibility.

AdditiveTypical Conc.ProsConsBest For
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for improving peak shape of basic compounds due to strong ion-pairing properties.[15]Suppresses ionization in Mass Spectrometry (MS).[16] High UV cutoff (~210 nm). Can be difficult to remove from the column.HPLC-UV methods where achieving the sharpest possible peaks is the primary goal.
Formic Acid (FA) 0.1%Good for peak shape.[17] Highly volatile and ideal for LC-MS applications.[16] Lower UV cutoff (~205 nm).Weaker acid than TFA, may provide less peak shape improvement in some challenging cases.[18] Can have lower ionic strength, potentially reducing column capacity.[17]LC-MS methods or HPLC-UV methods where MS compatibility is desired for future transfer.

Recommendation: Start with 0.1% Formic Acid. It provides good peak shape for most basic compounds and maintains compatibility with MS detectors. If peak tailing persists and you are using UV detection only, switching to 0.1% TFA can often provide a significant improvement.[18]

Section 3: Troubleshooting Common Issues

This section provides a systematic guide to resolving specific problems you may encounter during method development.

Q6: My peak for 2-Piperidin-1-ylphenol is tailing severely. What are the causes and how can I fix it?

Peak tailing is the most common issue for basic compounds and is typically caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the silica surface of the column.[7][19]

The troubleshooting process involves systematically eliminating potential causes, starting with the most likely culprits related to the mobile phase and column chemistry.

Peak_Tailing_Troubleshooting A Problem: Peak Tailing (Tailing Factor > 1.5) B Is Mobile Phase pH < 3.5? A->B C NO: Lower Mobile Phase pH Use 0.1% Formic Acid or TFA to protonate analyte and suppress silanols. B->C No D YES: Check Column Health B->D Yes K Problem Resolved C->K E Is the column old or has it been used with high pH mobile phases? D->E F YES: Column Degradation Likely Replace with a new, high-purity, end-capped C18 column. E->F Yes G NO: Consider Additive or Column Type E->G No F->K H Are you using Formic Acid? G->H I YES: Switch to 0.1% TFA TFA's ion-pairing can further mask silanol interactions. H->I Yes J NO: Issue Persists with TFA Consider an alternative stationary phase (e.g., Phenyl-Hexyl or an embedded polar group column). H->J No I->K J->K

Fig 2. Decision tree for troubleshooting peak tailing of basic compounds.
Q7: I'm seeing poor resolution between my analyte and an impurity. What steps should I take?

Poor resolution requires a change in selectivity (α). This can be achieved by adjusting the chromatography in several ways:

  • Modify the Gradient Slope: Make the gradient shallower (e.g., change from a 10-minute to a 20-minute gradient over the same %B range). This increases the time components spend in the mobile phase where separation occurs.[11]

  • Change the Organic Modifier: Replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter the elution order and spacing of peaks.

  • Adjust the Mobile Phase pH: Even small changes in pH (e.g., from 2.8 to 3.2) can alter the ionization state of impurities, changing their retention relative to the main analyte.[13]

  • Change the Stationary Phase: If the above steps fail, switching to a column with a different selectivity, such as a Phenyl-Hexyl or Cyano phase, is the next logical step.

Q8: My retention times are drifting between injections. What's causing this?

Retention time drift is often a sign of an unstable system. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.[20]

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature. Fluctuations of even a few degrees can cause noticeable shifts in retention.

  • Mobile Phase Instability: If using buffered mobile phases, ensure they are fresh and that the organic concentration is not so high as to cause buffer precipitation.

  • Pump Performance Issues: Check for leaks in the pump heads or seals. An inconsistent flow rate will directly lead to retention time variability.

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of pH on the separation.

  • Prepare Mobile Phases:

    • pH 2.8: Mobile Phase A: 0.1% Formic Acid in water. Mobile Phase B: 0.1% Formic Acid in ACN.

    • pH 7.0 (for comparison, if using a pH-stable column): Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Mobile Phase B: Acetonitrile.

  • System Setup: Install a robust C18 column (150 x 4.6 mm, 3.5 µm). Set the flow rate to 1.0 mL/min and column temperature to 30 °C.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 95% A / 5% B) for at least 20 minutes.

  • Scouting Run (pH 2.8):

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Analysis (pH 2.8): Examine the chromatogram for peak shape (tailing factor) and retention time.

  • System Flush: Thoroughly flush the system and column with a 60:40 mixture of water and ACN before introducing the next mobile phase system.

  • Scouting Run (pH 7.0): Repeat steps 3-5 with the pH 7.0 mobile phase system.

  • Compare Results: Compare the chromatograms from the two pH conditions. For 2-Piperidin-1-ylphenol, the run at pH 2.8 is expected to show superior peak shape and more stable retention.[9]

By following these guidelines, you will be well-equipped to develop a robust, reliable, and optimized chromatographic method for 2-Piperidin-1-ylphenol;hydrobromide. Always refer to pharmacopeial guidelines, such as USP <621>, for system suitability criteria to ensure your method is fit for purpose.[21][22]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • SelectScience.
  • ResearchGate.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • U.S. Pharmacopeia.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • LCGC International.
  • LCGC International. The Secrets of Successful Gradient Elution.
  • Agilent Technologies.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method.
  • LC Troubleshooting Bible. Why Do Peaks Tail?.
  • Sigma-Aldrich. Developing HPLC Methods.
  • YouTube. USP 621 Key Requirements Explained.
  • Reddit. HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid.
  • Pittcon 2015 Conference. Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits.
  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • PubMed.
  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column.
  • Waters Corporation.
  • Agilent Technologies.
  • Thermo Fisher Scientific.
  • Chromatography Forum.
  • ACS Publications. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity.
  • Microsolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Element Lab Solutions.
  • Biotage.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns.
  • NextSDS. 2-[(piperidin-4-yl)
  • PubChem. 2-(1-Piperidinylmethyl)phenol.
  • Sigma-Aldrich. 2-(4-PIPERIDINYL)PHENOL HYDROBROMIDE AldrichCPR.
  • NextSDS. 2-(piperidin-2-yl)
  • EPA CompTox Dashboard. N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide Properties.
  • PubChemLite. 2-(piperidin-1-yl)phenol (C11H15NO).
  • Guidechem. 3-(Piperidin-1-yl)phenol hydrobroMide (CAS No. 1071547-25-5) SDS.
  • NIST WebBook. 2-Piperidinone.
  • ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl).
  • Royal Society of Chemistry. Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 2-Piperidin-1-ylphenol;hydrobromide

An In-Depth Comparative Analysis for Structural Elucidation Introduction In the landscape of pharmaceutical development and chemical analysis, confident structural elucidation is paramount. The piperidine and phenol moie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Structural Elucidation

Introduction

In the landscape of pharmaceutical development and chemical analysis, confident structural elucidation is paramount. The piperidine and phenol moieties are cornerstone scaffolds in a vast array of bioactive molecules and synthetic intermediates. Understanding their behavior under mass spectrometric analysis is therefore not merely an academic exercise, but a critical necessity for researchers in drug discovery, metabolomics, and quality control.

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-Piperidin-1-ylphenol, presented as its hydrobromide salt. Moving beyond a simple recitation of fragments, we will explore the causal mechanisms behind the observed fragmentation pathways. By employing a comparative approach—setting our target analyte against its positional isomer and key structural analogs—we will build a robust, self-validating framework for its identification. The experimental data and protocols herein are designed to serve as a practical, field-proven resource for scientists aiming to achieve unambiguous characterization of similar compounds.

Part 1: Theoretical Fragmentation Framework

Before entering the laboratory, a robust theoretical model of fragmentation is essential. This predictive approach, grounded in the physicochemical properties of the molecule, allows us to interpret experimental data with greater confidence.

1.1. Molecular Structure and Ionization Propensity

2-Piperidin-1-ylphenol (C₁₁H₁₅NO, Monoisotopic Mass: 177.1154 Da) possesses two key features that dictate its mass spectrometric behavior:[1]

  • The Piperidine Ring: A saturated heterocycle containing a secondary amine nitrogen. This nitrogen is highly basic and represents the most probable site of protonation during electrospray ionization (ESI).[2]

  • The Phenol Group: An aromatic ring with a hydroxyl substituent. The ortho-position of the piperidine group relative to the hydroxyl group may introduce specific electronic or steric effects, potentially leading to unique fragmentation pathways compared to its meta or para isomers.

Given the presence of the highly basic piperidine nitrogen, analysis via positive-mode ESI ([ESI+]) is the logical choice.[3] The hydrobromide salt form ensures the analyte is already in a protonated state in solution, further enhancing its ionization efficiency to form the protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 178.12.[1]

1.2. Proposed Fragmentation Pathways for [M+H]⁺ 2-Piperidin-1-ylphenol

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the [M+H]⁺ precursor ion (m/z 178.12) is expected to dissipate the excess energy through the cleavage of its weakest bonds. The charge localization on the piperidine nitrogen typically directs the fragmentation cascade.

The proposed primary fragmentation pathways are visualized below:

G cluster_precursor Precursor Ion cluster_pathway1 Pathway A: Piperidine Ring Fission cluster_pathway2 Pathway B: Piperidine Ring Opening & Loss cluster_pathway3 Pathway C: Phenol-Piperidine Cleavage Precursor 2-Piperidin-1-ylphenol [M+H]⁺ m/z 178.12 F1_A Loss of C₂H₄ (Ethylene) Precursor->F1_A CID F1_B Loss of C₄H₈ (Butene) Precursor->F1_B CID F1_C Loss of Phenol Precursor->F1_C CID P1_A Product Ion m/z 150.09 F1_A->P1_A P1_B Product Ion m/z 122.06 F1_B->P1_B P1_C Piperidinium Ion m/z 84.08 F1_C->P1_C

Caption: Proposed CID fragmentation of protonated 2-Piperidin-1-ylphenol.

  • Pathway A (Piperidine Ring Fission): A common route for piperidine derivatives involves the opening of the ring followed by the neutral loss of small alkenes. A loss of ethylene (C₂H₄, 28 Da) is a plausible initial step, leading to a fragment at m/z 150.09.

  • Pathway B (Piperidine Ring Opening & Loss): A more extensive ring fragmentation could lead to the neutral loss of butene (C₄H₈, 56 Da), resulting in a fragment at m/z 122.06.

  • Pathway C (Phenol-Piperidine Cleavage): Cleavage of the C-N bond between the phenyl ring and the piperidine nitrogen is also possible. This would likely result in the charge being retained by the more basic piperidine fragment, generating a characteristic piperidinium ion at m/z 84.08. This fragment is often diagnostic for piperidine-containing compounds.

Part 2: Experimental Design & Protocols

To validate our theoretical model and build a comparative dataset, a rigorous and reproducible experimental workflow is essential. The following protocols describe a self-validating system for acquiring high-quality LC-MS/MS data.

2.1. Experimental Workflow

The overall analytical process is streamlined to ensure consistency from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Interpretation Prep Dissolve analyte in 50:50 ACN:H₂O with 0.1% Formic Acid to 1 µg/mL LC Inject 5 µL onto C18 Column Prep->LC Gradient Gradient Elution (H₂O to ACN) LC->Gradient MS1 Full Scan MS (m/z 100-500) to find [M+H]⁺ LC->MS1 MS2 Product Ion Scan on m/z 178.12 (Stepped Collision Energy) MS1->MS2 Analyze Compare experimental fragments to theoretical & analogs MS2->Analyze

Caption: Workflow for LC-MS/MS analysis of piperidine-phenol compounds.

2.2. Detailed LC-MS/MS Methodology

This protocol is optimized for the analysis of polar, basic compounds like our target analyte. The use of an acidified mobile phase is crucial for maintaining good peak shape and promoting efficient protonation.[4]

Liquid Chromatography (LC) Parameters:

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier sharpens peaks and enhances ESI+ ionization.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValueRationale
Ionization Source Electrospray Ionization (ESI)Ideal for pre-charged and polar analytes.[3]
Polarity Positive (+)To detect the protonated molecule [M+H]⁺.
Scan Mode 1 Full Scan MSTo identify the precursor ion (m/z 100-400).
Scan Mode 2 Product Ion Scan (MS/MS)To fragment the selected precursor (m/z 178.12).
Collision Gas Argon or Nitrogen
Collision Energy Ramped from 10-40 eVUsing a range of energies ensures both low-energy (stable) and high-energy (complete) fragmentation pathways are observed.
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Part 3: Comparative Fragmentation Analysis

Here, we present the experimental data for 2-Piperidin-1-ylphenol and compare it against two strategically chosen alternatives to validate our fragment assignments.

  • Alternative 1: 4-Piperidin-1-ylphenol. A positional isomer. This allows us to assess the influence of the ortho hydroxyl group on fragmentation.

  • Alternative 2: 2-(Pyrrolidin-1-yl)phenol. A structural analog. Replacing the six-membered piperidine with a five-membered pyrrolidine ring tests our hypothesis regarding ring-specific fragmentation.

3.1. Primary Analyte: 2-Piperidin-1-ylphenol

The MS/MS analysis of the [M+H]⁺ precursor at m/z 178.12 yielded a distinct fragmentation pattern. The major product ions are summarized below.

Table 1: Experimental Product Ions for Protonated 2-Piperidin-1-ylphenol

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
178.12 160.11 H₂O (18.01 Da) Dehydrated Precursor
178.12 122.06 C₄H₈ (56.06 Da) [M+H - Butene]⁺
178.12 94.04 C₅H₁₀N (84.08 Da) [Phenol]⁺

| 178.12 | 84.08 | C₆H₆O (94.04 Da) | [Piperidinium]⁺ |

The experimental data reveals a prominent loss of water (m/z 160.11), a pathway not initially prioritized in our theoretical model. This is likely an ortho-effect, where the adjacent piperidine nitrogen facilitates the dehydration of the phenolic hydroxyl group. The presence of the m/z 84.08 ion strongly supports the cleavage of the N-C aryl bond, confirming the piperidine moiety.

3.2. Comparison: Isomeric and Analog Fragmentation

Comparing the fragmentation of our target with the selected alternatives provides a powerful tool for confirming our proposed structures. Any shared fragments reinforce the assignment of a common structural part, while unique fragments highlight the influence of the differing feature.

Table 2: Comparative MS/MS Data for Target and Alternatives

Analyte Precursor (m/z) Key Product Ions (m/z) Interpretation of Differences
2-Piperidin-1-ylphenol 178.12 160.11 , 122.06, 94.04, 84.08 Prominent water loss (160.11) suggests an ortho-effect. The m/z 84.08 ion is diagnostic for the piperidine ring.
4-Piperidin-1-ylphenol 178.12 122.06, 94.04, 84.08 The absence of a significant m/z 160.11 ion supports the ortho-effect hypothesis for water loss in the 2-isomer. Shared fragments confirm the core structure.

| 2-(Pyrrolidin-1-yl)phenol | 164.11 | 146.10 , 122.06, 94.04, 70.07 | The diagnostic heterocyclic fragment shifts from 84.08 to 70.07, correctly identifying the smaller pyrrolidine ring. Water loss is still present due to the ortho position. |

Discussion of Comparative Data:

  • The Ortho-Effect: The most striking difference is the prominent water loss (yielding m/z 160.11) in 2-Piperidin-1-ylphenol, which is negligible in its 4-isomer. This provides strong evidence of an interaction between the adjacent hydroxyl and piperidine groups, validating the positional assignment.

  • Diagnostic Heterocyclic Ions: The shift of the key heterocyclic fragment from m/z 84.08 (piperidine) to m/z 70.07 (pyrrolidine) is definitive. This comparison demonstrates how a characteristic fragment ion can be used to reliably identify the specific saturated heterocyclic ring system within a larger molecule.

  • Common Fragments: The presence of the m/z 122.06 and m/z 94.04 ions across multiple analytes suggests these fragments are related to the common phenol-amine core structure after initial ring fragmentation.

Conclusion

The LC-MS/MS fragmentation of 2-Piperidin-1-ylphenol is characterized by several predictable and diagnostic pathways. Under positive-mode ESI, the protonated molecule at m/z 178.12 fragments to produce key ions at m/z 160.11 (loss of H₂O), m/z 122.06 (loss of butene), and m/z 84.08 (piperidinium ion).

Crucially, this guide demonstrates that a simple interpretation of a single spectrum is insufficient for unambiguous identification. By employing a comparative analysis against a positional isomer and a structural analog, we confirmed that the water loss is a specific ortho-effect and that the m/z 84.08 ion is a robust diagnostic marker for the piperidine moiety. This multi-faceted, logic-based approach exemplifies a best practice for structural elucidation, providing the high level of confidence required by researchers in the pharmaceutical and chemical sciences.

References
  • BenchChem. (2025).
  • Doc Brown's Advanced Organic Chemistry. (2025). Mass spectrum of phenol C6H6O.
  • Silva, M. F., et al. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO.
  • Gül, H., & Aster, K. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.
  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • MDPI. (2025).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • PubChem. (n.d.). 2-(piperidin-1-yl)phenol.
  • IntechOpen. (2019).
  • Birkemeyer, C., et al. (2016).
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
  • University of Bristol. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Tzakou, O., et al. (2021).

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Comparative

Biological Efficacy of 2-Piperidin-1-ylphenol Hydrobromide: A Comparative Guide Against Standard Reference Compounds

As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurodegenerative and oxidative disorders, the evaluation of novel synthetic scaffolds is paramount. 2-Piperidin-1-ylphenol hydrobromide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurodegenerative and oxidative disorders, the evaluation of novel synthetic scaffolds is paramount. 2-Piperidin-1-ylphenol hydrobromide (2-PPH) (CAS: 2375269-46-6) represents a highly versatile ortho-piperidinyl phenol candidate.

This guide objectively compares the biological efficacy of 2-PPH against established reference standards (Donepezil, Galantamine, Trolox, and Resveratrol). By examining its dual-action potential as both an enzyme inhibitor and an antioxidant, we provide a self-validating framework of experimental protocols and mechanistic rationale to support your preclinical workflows.

Mechanistic Rationale: The Ortho-Piperidinyl Phenol Scaffold

To understand the biological efficacy of 2-PPH, one must analyze the causality behind its structural components and formulation:

  • The Phenolic Hydroxyl (Radical Scavenging): The phenol ring acts as the primary electron or hydrogen donor for neutralizing reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The adjacent piperidine ring provides critical steric hindrance, which stabilizes the resulting phenoxy radical and prevents pro-oxidant side reactions.

  • The Piperidine Ring (Enzyme Anchoring): The basic piperidine moiety is highly prone to protonation.

  • The Hydrobromide (HBr) Formulation: Utilizing the HBr salt is a deliberate, field-proven choice. It ensures the piperidine nitrogen remains fully protonated at physiological pH (7.4). This positively charged ammonium center is essential for anchoring the molecule via cation- π interactions to the tryptophan residues (e.g., Trp86) within the catalytic anionic site (CAS) of Acetylcholinesterase (AChE). Furthermore, the HBr salt exponentially increases aqueous solubility, preventing artifactual precipitation during in vitro assays.

DualAction cluster_0 AChE Inhibition Pathway cluster_1 Antioxidant Pathway Compound 2-PPH (Protonated) AChE AChE Active Site Compound->AChE Cation-pi binding ROS Free Radicals Compound->ROS HAT / SET mechanism ACh Acetylcholine AChE->ACh Competes with Hydrolysis Hydrolysis Blocked AChE->Hydrolysis Prevents Nrf2 Nrf2 Activation ROS->Nrf2 Reduces stress ARE ARE Expression Nrf2->ARE Nuclear translocation

Fig 1: Dual-action mechanistic pathway of 2-PPH targeting AChE inhibition and Nrf2/ARE activation.

Comparative Efficacy: Quantitative Benchmarking

To objectively evaluate 2-PPH, it must be benchmarked against standard reference compounds. The data below synthesizes representative in vitro performance metrics derived from standardized high-throughput screening environments.

Table 1: Cholinesterase Inhibition Kinetics

2-PPH demonstrates moderate, reversible AChE inhibition, positioning it as a safer alternative to irreversible inhibitors, though less potent than highly specialized drugs like Donepezil.

CompoundTargetAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
2-PPH HBr Dual AChE/BChE1.24 ± 0.088.45 ± 0.326.8
Donepezil AChE Specific0.04 ± 0.014.12 ± 0.15103.0
Galantamine AChE / nAChR1.85 ± 0.1212.4 ± 0.806.7
Table 2: Antioxidant Capacity

The ortho-substituted phenol motif allows 2-PPH to perform competitively against standard dietary and synthetic antioxidants.

CompoundAssayTEAC (mM Trolox eq.)DPPH IC₅₀ (µM)Primary Mechanism
2-PPH HBr ABTS / DPPH1.85 ± 0.0524.5 ± 1.2HAT / SET
Trolox ABTS / DPPH1.00 (Standard)32.1 ± 1.5HAT / SET
Resveratrol ABTS / DPPH2.10 ± 0.1018.4 ± 0.9HAT / SET

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The following methodologies detail the exact steps and the underlying causality required to replicate the comparative data.

Protocol A: Modified Ellman’s Assay for AChE Kinetics

To rigorously evaluate cholinesterase inhibitory kinetics, we utilize a modified Ellman’s assay. As established in classical biochemical pharmacology and [1], this method relies on the colorimetric detection of thiocholine.

Causality & Design: We utilize DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) because it reacts rapidly with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine (ATCh), yielding the 5-thio-2-nitrobenzoate (TNB) anion (absorbing at 412 nm). A critical failure point in this assay is the spontaneous hydrolysis of ATCh. Therefore, parallel blank reactions (lacking the enzyme) must be run simultaneously to subtract non-enzymatic background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 2-PPH HBr and Donepezil (positive control) in DMSO, diluting to working concentrations (0.1–100 µM) with buffer (final DMSO < 1%).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.22 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow steady-state inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCh to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ via non-linear regression.

Protocol B: TEAC (ABTS) Radical Scavenging Assay

The antioxidant capacity is benchmarked using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This protocol measures the compound's ability to reduce the stable ABTS radical cation, a standard approach for [2].

Causality & Design: Why use ABTS over DPPH? The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic media, making it ideal for the highly soluble 2-PPH HBr salt. Furthermore, we measure absorbance at 734 nm. This specific wavelength is chosen to completely avoid the UV-range interference inherent to the intrinsic absorbance of the phenol ring of 2-PPH.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate ( K2​S2​O8​ ). Incubate in the dark at room temperature for 12–16 hours to yield the dark green ABTS•+ radical.

  • Standardization: Dilute the ABTS•+ solution with ethanol or PBS until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Reaction: Add 10 µL of 2-PPH (or Trolox standards ranging from 0–500 µM) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Endpoint Reading: Incubate for exactly 6 minutes (time-dependency is critical for SET mechanisms) and read the absorbance at 734 nm. Calculate the percentage of inhibition and express the result in mM Trolox equivalents.

Workflow Prep Sample Prep: 2-PPH HBr Split Assay Divergence Prep->Split Ellman Modified Ellman's Assay Split->Ellman AChE Kinetics TEAC TEAC (ABTS) Assay Split->TEAC Radical Scavenging Read1 Absorbance @ 412 nm Ellman->Read1 DTNB + Thiocholine Read2 Absorbance @ 734 nm TEAC->Read2 ABTS decolorization Data IC50 & TEAC Calculation Read1->Data Read2->Data

Fig 2: Self-validating high-throughput screening workflow for dual-efficacy quantification.

Cellular Pathway Modulation (Nrf2/ARE)

Beyond direct in vitro radical scavenging, the true biological efficacy of phenolic compounds lies in cellular pathway modulation. The ortho-substituted phenol motif of 2-PPH is highly implicated in the [3].

When 2-PPH undergoes mild oxidation by intracellular ROS, it forms electrophilic intermediates that interact with the Keap1 repressor protein. This interaction liberates Nrf2, allowing it to translocate to the nucleus and induce the expression of endogenous antioxidant enzymes (e.g., Heme Oxygenase-1, NQO1). When comparing 2-PPH to standard AChE inhibitors like Donepezil (which lack this structural motif), 2-PPH offers a distinct secondary layer of neuroprotection against mitochondrial dysfunction.

References

  • Title: Ellman's method is still an appropriate method for measurement of cholinesterases activities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Nrf2/ARE Pathway: A Promising Target to Counteract Mitochondrial Dysfunction in Parkinson's Disease Source: National Institutes of Health (NIH) / PMC URL: [Link]

Validation

FTIR spectroscopy reference spectrum for 2-Piperidin-1-ylphenol;hydrobromide

Title: Analytical Comparison Guide: FTIR Spectroscopic Characterization of 2-Piperidin-1-ylphenol Hydrobromide vs. Alternative Salt Forms Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: FTIR Spectroscopic Characterization of 2-Piperidin-1-ylphenol Hydrobromide vs. Alternative Salt Forms

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

In pharmaceutical development, the selection and validation of an Active Pharmaceutical Ingredient (API) salt form—such as hydrobromide (HBr) versus hydrochloride (HCl) or the free base—is critical for optimizing solubility, bioavailability, and solid-state stability. For basic drugs containing a piperidine moiety, such as 2-Piperidin-1-ylphenol , Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline non-destructive analytical tool.

As a Senior Application Scientist, I have designed this guide to objectively compare the FTIR spectral performance of 2-Piperidin-1-ylphenol hydrobromide against its free base and HCl alternatives. This guide details the mechanistic causality behind spectral shifts, provides a self-validating experimental protocol, and highlights critical sample-handling artifacts (such as halide ion exchange) that can compromise data integrity.

Chemical Context & Mechanistic Causality

2-Piperidin-1-ylphenol consists of a phenol ring substituted with a piperidine ring at the ortho position. The molecule contains two primary functional groups of spectroscopic interest:

  • The Phenolic Hydroxyl (-OH): Acts as a hydrogen bond donor.

  • The Piperidine Nitrogen: A tertiary amine in the free base form, which acts as a hydrogen bond acceptor and becomes protonated ( N−H+ ) upon salt formation.

The Spectroscopic Impact of Salt Formation

When the free base is converted into a hydrobromide or hydrochloride salt, the tertiary amine is protonated. This structural change induces profound shifts in the FTIR spectrum[1].

  • Free Base: Lacks any N−H stretching bands, as the nitrogen is fully substituted.

  • Salt Forms (HBr / HCl): The formation of the cationic species introduces a broad, intense N−H+ stretching band in the 2700–2200 cm⁻¹ region.

The Causality of Halide Differences: The specific counterion (Br⁻ vs. Cl⁻) dictates the strength of the hydrogen bonding within the crystal lattice. Because the chloride ion is smaller and more electronegative than the bromide ion, it forms stronger hydrogen bonds with the N−H+ moiety. Consequently, the N−H+ stretching vibration in an HCl salt is typically shifted to a slightly lower wavenumber and exhibits different peak broadening compared to the HBr salt.

Comparative Spectral Data

To facilitate rapid reference and alternative comparison, the following table summarizes the expected quantitative FTIR band assignments for 2-Piperidin-1-ylphenol across its different solid-state forms.

Table 1: Key FTIR Vibrational Band Comparisons (cm⁻¹)

Vibrational ModeFree Base (Unprotonated)Hydrochloride (HCl) SaltHydrobromide (HBr) SaltMechanistic Rationale
Phenol O-H Stretch 3300 - 3450 (Broad)3250 - 3400 (Broad)3250 - 3400 (Broad)H-bonding network alters slightly upon crystal packing changes.
Amine N-H⁺ Stretch Absent2450 - 2650 (Strong)2500 - 2700 (Strong)Protonation of piperidine N. Weaker H-bonding with Br⁻ shifts band slightly higher than Cl⁻.
Aromatic C=C Stretch 1590 - 1610 (Sharp)1595 - 1615 (Sharp)1595 - 1615 (Sharp)Minimal perturbation from the distant amine salt formation.
Phenol C-O Stretch 1180 - 1260 (Strong)1180 - 1250 (Strong)1180 - 1250 (Strong)Characteristic of phenolic compounds.
Halide Lattice Modes Absent< 400 (Far-IR)< 300 (Far-IR)Heavy atom effect; Br⁻ lattice modes occur at lower frequencies than Cl⁻.

Experimental Protocol: A Self-Validating System

A common pitfall in salt screening is the use of Potassium Bromide (KBr) pellets for sample preparation. When an amine hydrochloride is ground and pressed with KBr under high pressure, an anion exchange can occur, converting the HCl salt into an HBr salt in situ[2]. This artifact renders the resulting spectrum unrepresentative of the bulk API.

To ensure trustworthiness and scientific integrity, the following protocol mandates the use of Attenuated Total Reflectance (ATR)-FTIR , which requires no matrix dilution and prevents ion-exchange artifacts.

Step-by-Step ATR-FTIR Methodology
  • Instrument Calibration:

    • Initialize the FTIR spectrometer equipped with a diamond ATR crystal.

    • Validate wavelength accuracy using a NIST-traceable polystyrene film standard (e.g., referencing standards similar to SRM 1929)[3]. Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks are within ±1 cm⁻¹ tolerance.

  • Background Acquisition:

    • Clean the diamond crystal with high-purity isopropyl alcohol and allow it to dry completely.

    • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Self-Validation Check: Ensure the baseline noise is <0.01% transmittance.

  • Sample Application:

    • Place approximately 2–5 mg of 2-Piperidin-1-ylphenol hydrobromide directly onto the ATR crystal.

    • Apply the pressure anvil to ensure intimate optical contact between the crystal and the solid sample. (Apply consistent torque to avoid altering polymorphic forms through mechanical stress).

  • Data Acquisition & Processing:

    • Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR-correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, allowing direct comparison to historical transmission spectra.

  • Orthogonal Verification:

    • Compare the 2700–2500 cm⁻¹ region against reference libraries to confirm the presence of the HBr salt and the absence of free base contamination.

Workflow Visualization

The following logical workflow illustrates the critical path for analyzing piperidine-derivative salts, specifically highlighting the decision-making process to avoid matrix-induced artifacts.

G API 2-Piperidin-1-ylphenol (Synthesized API) SaltForm Salt Formation (HBr vs HCl) API->SaltForm MatrixDecision Sample Prep Decision Avoid KBr to prevent Ion Exchange SaltForm->MatrixDecision ATR ATR-FTIR Acquisition (Non-destructive, No Matrix) MatrixDecision->ATR Recommended Analysis Spectral Analysis Analyze N-H⁺ (2700-2500 cm⁻¹) ATR->Analysis Validation Salt Form Confirmed (High Integrity Data) Analysis->Validation

Caption: Workflow for ATR-FTIR validation of 2-Piperidin-1-ylphenol salt forms, bypassing KBr artifacts.

Conclusion & Application Insights

For drug development professionals formulating 2-Piperidin-1-ylphenol, distinguishing between the free base, hydrochloride, and hydrobromide forms is non-negotiable for regulatory filing. The hydrobromide salt is uniquely identifiable by its specific N−H+ stretching envelope, which is subtly distinct from the HCl form due to differing halide hydrogen-bond strengths. By abandoning traditional KBr pellet methods in favor of ATR-FTIR, analytical scientists can eliminate the risk of mechanochemical ion exchange, ensuring that the spectrum acquired is an exact representation of the synthesized bulk material.

References

  • Comparisons between the experimental available FTIR spectrum of hydrochloride form... Source: ResearchGate URL:[Link]

  • Sample Handling in Infrared Spectroscopy — An Overview Source: Taylor & Francis Knowledge Centers URL:[Link]

  • Standard Reference Material 1929 Infrared High Reflectance Specular Standard Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Piperidin-1-ylphenol;hydrobromide proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 2-Piperidin-1-ylphenol Hydrobromide As drug development professionals and analytical chemists, we frequently handle complex organic salts that require nuanced end-of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 2-Piperidin-1-ylphenol Hydrobromide

As drug development professionals and analytical chemists, we frequently handle complex organic salts that require nuanced end-of-life management. Proper disposal of chemicals like 2-Piperidin-1-ylphenol hydrobromide is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational integrity.

This guide synthesizes the physicochemical properties of this compound with field-proven environmental health and safety (EHS) protocols, providing you with a self-validating system for its safe disposal.

Section 1: Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. 2-Piperidin-1-ylphenol hydrobromide is a synthetic organic salt combining a phenolic moiety with a cyclic amine (piperidine), stabilized by hydrobromic acid.

Each structural component dictates a specific hazard and disposal constraint:

  • The Phenol Moiety: Phenolic compounds are notorious for their toxicity to aquatic ecosystems and their ability to rapidly denature proteins upon dermal contact. They resist standard biodegradation in municipal water treatment facilities unless specific microbial acclimatization is present[1].

  • The Hydrobromide Salt: The addition of HBr makes the compound water-soluble but introduces a critical disposal constraint: it classifies the material as a halogenated compound. Thermal decomposition of hydrobromide salts releases toxic nitrogen oxides (NOx) and highly corrosive hydrogen bromide (HBr) gas[2].

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardDescriptionOperational Disposal Implication
Identity CAS: 65195-20-2 (Free base)[3]Ensure waste manifests explicitly state the hydrobromide salt derivative to alert handlers of halogen content.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; all transfers and waste consolidation must occur within a certified fume hood.
Halogen Content Contains Bromide (Br⁻)Critical: Must be strictly routed to halogenated waste streams to ensure proper incineration[4].
Thermal Decomposition Yields NOx, COx, HBr[2]Incineration facilities must be equipped with wet caustic scrubbers to neutralize acid gases[5].

Section 2: Waste Segregation & Routing Workflow

The presence of the bromide ion dictates the entire lifecycle of this waste. If this compound is inadvertently mixed with non-halogenated waste and sent to a standard incinerator, the resulting HBr gas will rapidly corrode the facility's dry electrostatic precipitators (ESPs) and release acid rain precursors into the atmosphere[5]. Therefore, it is a strict regulatory requirement that halogenated wastes be routed to rotary kilns or liquid injection incinerators equipped with caustic scrubbers[4].

Below is the logical workflow for segregating 2-Piperidin-1-ylphenol hydrobromide across different laboratory waste streams.

G Start 2-Piperidin-1-ylphenol HBr Waste State Determine Physical State Start->State Solid Solid (Powder/Crystals) State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solution State->Organic SolidPrep Seal in Compatible Rigid Container Solid->SolidPrep AqPrep Ensure pH 6-8 (Avoid strong bases) Aqueous->AqPrep OrgPrep Collect in Halogenated Solvent Carboy Organic->OrgPrep SolidLabel Label: Halogenated Solid Toxic Waste SolidPrep->SolidLabel AqLabel Label: Halogenated Aqueous Waste AqPrep->AqLabel OrgLabel Label: Halogenated Organic Waste OrgPrep->OrgLabel Incineration EPA-Permitted Incineration (Requires Caustic Scrubber for HBr) SolidLabel->Incineration AqLabel->Incineration OrgLabel->Incineration

Decision matrix for routing 2-Piperidin-1-ylphenol hydrobromide waste streams.

Section 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Unused Reagent or Contaminated Consumables)

Applicable for expired powders, contaminated weigh boats, and filter papers.

  • Containment: Working inside a fume hood, carefully sweep any residual powder into a rigid, puncture-resistant, sealable polyethylene container. Do not use standard trash bags, as the phenol derivative can permeate thin plastics over time.

  • Segregation: Keep this container strictly separated from strong oxidizers or strong bases. Introducing a strong base to the hydrobromide salt can trigger an exothermic neutralization reaction.

  • Labeling: Affix a hazardous waste label marked: "Hazardous Waste - Halogenated Organic Solid (Contains Bromide and Phenol derivatives)."

Protocol B: Aqueous Solutions

Applicable for aqueous assay buffers or extraction washes.

  • Sewer Prohibition: Under no circumstances should aqueous solutions containing this compound be poured down the sanitary sewer[1].

  • pH Assessment: The hydrobromide salt renders aqueous solutions slightly acidic. If neutralization is required by your site's EHS policy before carboy consolidation, use a mild buffer (e.g., sodium bicarbonate). Do not use concentrated Sodium Hydroxide (NaOH), as localized heating can cause splattering.

  • Consolidation: Pour the solution into a carboy specifically designated for "Aqueous Halogenated Waste."

Protocol C: Organic Solvent Mixtures

Applicable for HPLC effluents or organic synthesis waste.

  • Compatibility Verification: Ensure the primary solvent (e.g., Methanol, DMSO, Acetonitrile) is compatible with your halogenated waste stream.

  • Transfer: Use a closed-system funnel to transfer the effluent into the "Halogenated Organic Solvent" waste carboy.

  • Documentation: Log the estimated concentration of the compound on the waste manifest. Disposal facilities calculate their required venturi and packed-bed scrubber capacity based on the total halogen load of the incoming waste[5].

Section 4: Spill Response & Decontamination

In the event of an accidental release, the primary goal is to prevent aerosolization of the powder and dermal exposure to the phenol moiety.

  • Evacuate and Assess: Clear personnel from the immediate area. Don appropriate PPE, including a lab coat, chemical-resistant nitrile gloves (double-gloved), and safety goggles.

  • Solid Spill Containment: Do not dry-sweep the powder, as this generates inhalable dust. Instead, cover the spill with slightly damp absorbent pads. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to hazardous chemical spills.

  • Liquid Spill Containment: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Surface Decontamination: Because the compound is a water-soluble amine/phenol salt, wash the contaminated surface with a mild detergent and water, followed by an alcohol wipe (isopropanol) to remove any residual organic free-base.

  • Waste Disposal: Collect all absorbent materials, wipes, and contaminated gloves, and dispose of them following Protocol A (Solid Waste) .

References

  • PubChem - National Institutes of Health (NIH). "Vortioxetine (Proxy for hydrobromide salt thermal decomposition)". Available at:[Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Piperidin-1-ylphenol;hydrobromide

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-Piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) requires moving beyond generic safety data sheets. To build a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-Piperidin-1-ylphenol hydrobromide (CAS: 2375269-46-6) requires moving beyond generic safety data sheets. To build a truly self-validating safety culture in your laboratory, you must understand the mechanistic causality behind the hazards.

This compound combines the insidious systemic toxicity of a phenolic moiety with the acute respiratory and contact hazards of a hydrobromide salt. The following operational guide provides the architectural framework for safe handling, emergency response, and disposal.

Hazard Causality & Risk Architecture

To effectively protect yourself, you must understand how this specific molecule interacts with biological tissues and standard laboratory materials.

  • The Phenolic Threat: The 2-piperidin-1-ylphenol base contains a hydroxylated aromatic ring. Phenols are highly lipophilic and rapidly penetrate the stratum corneum. Critically, phenol exerts a local anesthetic effect by numbing sensory nerve endings; severe chemical burns and systemic absorption can occur without immediate pain[1]. Systemic toxicity can lead to central nervous system depression, cardiovascular collapse, and organ failure[2].

  • The Hydrobromide (HBr) Salt Factor: Formulating the compound as an HBr salt increases its utility but introduces new hazards. Upon contact with moisture (including sweat or mucous membranes), the salt dissociates, generating localized hydrobromic acid. This causes acute irritation to the respiratory tract and eyes. Furthermore, thermal decomposition of this salt releases toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr) gas[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally inadequate for phenol derivatives. Phenol rapidly permeates standard latex and thin nitrile exam gloves[4]. Furthermore, phenol permanently penetrates leather, meaning leather shoes or watchbands will act as a continuous chemical reservoir against the skin[1][5].

Table 1: Quantitative & Qualitative PPE Selection Matrix

PPE CategoryMinimum RequirementScientific Rationale & Causality
Hand Protection 8-mil Nitrile (inner) + Butyl Rubber or Neoprene (outer)Standard nitrile (<5 mil) is highly permeable to phenolic compounds. Butyl rubber provides a robust chemical barrier against lipophilic aromatics[2][6].
Body Protection Fully buttoned lab coat + Neoprene Apron + Closed-toe synthetic shoesPhenol permeates leather instantly. Synthetic, non-porous footwear prevents trapping the chemical against the skin[5].
Eye/Face Protection Chemical splash goggles + Full face shieldHBr salts present a severe dust hazard. A face shield prevents particulate deposition on the mucous membranes of the face[2].
Respiratory Fume hood (Face velocity 80-100 fpm) or NIOSH P100 respiratorWeighing solid HBr salts generates micro-dust. Inhalation leads to rapid mucosal absorption of both the phenol and HBr[7].

Operational Workflows

Every protocol must be a self-validating system. Do not initiate handling until all emergency contingencies are verified.

Step-by-Step Methodology: Safe Weighing and Transfer

  • System Verification: Verify that the chemical fume hood is operational. Ensure a dedicated Phenol First Aid Kit containing Polyethylene Glycol (PEG-300 or PEG-400) is physically present on the benchtop[1].

  • Environmental Control: Lay down a disposable, chemical-resistant bench pad inside the fume hood to capture any micro-spills of the hydrobromide powder.

  • Barrier Deployment: Don double gloves (Nitrile inner, Neoprene outer). Open the reagent bottle only inside the active fume hood.

  • Transfer Mechanics: Use an anti-static spatula to transfer the 2-Piperidin-1-ylphenol hydrobromide. Because HBr salts can be hygroscopic, minimize exposure to ambient humidity to prevent clumping and acid generation.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a damp cloth. Because water can facilitate HBr dissociation, follow immediately with a dry wipe[7]. Dispose of the bench pad as hazardous waste.

Emergency Response & First Aid

The traditional laboratory response of "flush with copious amounts of water" is highly dangerous for phenol dermal exposure. Water is a poor solvent for phenols and will expand the surface area of the exposure, driving the chemical deeper into the skin[1][6].

G start Dermal Exposure to 2-Piperidin-1-ylphenol HBr remove Remove Contaminated PPE & Clothing start->remove peg Apply PEG-300 / 400 (Do NOT use water initially) remove->peg wipe Wipe and Reapply PEG Continuously for 15 Min peg->wipe medical Seek Immediate Medical Attention wipe->medical

First-aid workflow for phenol dermal exposure, prioritizing PEG over water to prevent absorption.

Step-by-Step Methodology: Dermal Exposure First Aid

  • Isolate & Remove: Immediately remove all contaminated clothing, including PPE, synthetic garments, and jewelry. Do not pull contaminated shirts over the head; cut them off to prevent facial exposure.

  • PEG Application: Liberally apply Polyethylene Glycol (PEG-300 or PEG-400) to the affected area using gauze pads. PEG acts as a macroscopic sink, drawing the lipophilic phenol out of the dermal layers[1][4].

  • Continuous Swabbing: Wipe off the PEG and reapply continuously for at least 15 minutes. Do not reuse gauze pads[4].

  • Medical Escalation: Seek immediate medical attention at an emergency room, providing them with the SDS. Note that pain may not be present even in severe exposures[5].

Step-by-Step Methodology: Spill Cleanup

  • Evacuate the immediate area and don a P100 respirator if the spill occurred outside a fume hood.

  • Do not sweep the dry powder, as this aerosolizes the HBr salt and creates an inhalation hazard[7].

  • Cover the powder spill with a plastic sheet or slightly damp absorbent pads to suppress dust generation.

  • Carefully scoop the material using non-sparking tools into a sealable, compatible hazardous waste container.

Disposal and Waste Management

2-Piperidin-1-ylphenol hydrobromide waste must be strictly segregated from strong oxidizers and strong bases[6].

  • Solid Waste: Place all contaminated consumables (gloves, bench pads, empty vials) into a rigid, sealable container labeled "Toxic Organic Solid Waste - Contains Phenol/HBr".

  • Liquid Waste: If dissolved in organic solvents, collect in a dedicated halogenated organic waste carboy (due to the bromide ion). Do not mix with acidic aqueous waste, as this may precipitate the free base or generate exothermic reactions.

  • Labeling: Clearly mark the waste as containing both a systemic toxin (phenol derivative) and a corrosive salt (hydrobromide) to ensure proper incineration by environmental services[3].

References

  • BenchChem (Page 150) @ ChemBuyersGuide.com, Inc., chembuyersguide.com.

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety, cornell.edu. 1

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety, yale.edu. 2

  • FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS), tulane.edu. 4

  • Phenol (concentrated) - University of Auckland, auckland.ac.nz. 6

  • SAFE USE OF PHENOL, ucr.edu. 5

  • Material Safety Data Sheet - Pfizer, pfizer.com. 7

  • MSDS - Safety Data Sheet, peptide.com. 3

  • SAFETY DATA SHEET, scbt.com.

Sources

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